molecular formula C21H25N B1447722 Isoterbinafine, (Z)- CAS No. 926281-74-5

Isoterbinafine, (Z)-

Cat. No. B1447722
M. Wt: 291.4 g/mol
InChI Key: FMMRYPSASRYXIN-UITAMQMPSA-N
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Description

Isoterbinafine, (Z)- is a compound with the molecular formula C21H25N . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .


Synthesis Analysis

The synthesis of Isoterbinafine, (Z)- involves a multistep batch-flow hybrid process. This procedure involves consecutive organometallic steps without the necessity of any in-line purification . The algorithm is based on a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .


Molecular Structure Analysis

The molecular structure of Isoterbinafine, (Z)- is characterized by a molecular formula of C21H25N, an average mass of 291.430 Da, and a monoisotopic mass of 291.198700 Da .


Physical And Chemical Properties Analysis

Isoterbinafine, (Z)- has a density of 1.0±0.1 g/cm3, a boiling point of 417.9±33.0 °C at 760 mmHg, and a flash point of 183.7±22.3 °C. It has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 289.1±3.0 cm3 .

Scientific Research Applications

Drug Discovery and Development

Isoterbinafine's role in drug discovery and development is highlighted by its contribution to the progress of medicine. The integration of molecular biology and genomic sciences has enriched therapeutic armamentarium, emphasizing the impact of compounds like isoterbinafine in treating diseases. This shift is enforcing changes in the institutional basis of interdisciplinary drug research, linking academia, biotech firms, and pharmaceutical companies (Drews, 2000).

Molecular Diagnostics

Isoterbinafine's relevance extends to molecular diagnostics, particularly in identifying pathogens and detecting single nucleotide polymorphisms in human cancers. Techniques like recombinase polymerase amplification (RPA) have been utilized for rapid, specific, and cost-effective identification of pathogens, demonstrating the potential applications of isoterbinafine in clinical microbiology laboratories and emergency response settings (Daher et al., 2016).

Therapeutic Formulation and Delivery

Research on the availability of topical terbinafine, closely related to isoterbinafine, in human stratum corneum reveals insights into drug formulation and delivery. The study on the influence of ethanol and isopropyl myristate on terbinafine's availability is relevant for understanding how isoterbinafine might behave in similar formulations, affecting its efficacy in therapeutic applications (Alberti et al., 2001).

Biotechnology and Genetic Engineering

Isoterbinafine's potential impact on biotechnology and genetic engineering is underscored by the broad applications of recombinant DNA technology. This technology, which could involve compounds like isoterbinafine, plays a crucial role in creating genetically modified organisms for various purposes, including research, medicine, and agriculture (Baron & Rainer, 1988).

Regulation and Ethical Considerations

The development and application of drugs like isoterbinafine bring forward regulatory and ethical considerations, especially in the context of recombinant DNA technology. The need for guidelines and oversight in research involving genetically modified organisms, as seen in the establishment of committees like the Recombinant DNA Advisory Committee (RAC), highlights the importance of responsible use of such technologies (Perpich, 2002).

properties

IUPAC Name

(Z)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMRYPSASRYXIN-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoterbinafine, (Z)-

CAS RN

926281-74-5
Record name Isoterbinafine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926281745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXY4E170EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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